![molecular formula C16H8F2N4O2 B2901162 3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole CAS No. 119871-71-5](/img/structure/B2901162.png)
3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings connected by a single bond Each oxadiazole ring is substituted with a 2-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluorobenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole rings can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with suitable partners, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cycloaddition reactions can produce fused ring systems with enhanced properties.
科学的研究の応用
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole has several applications in scientific research:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Electronics: The compound’s ability to transport electrons makes it useful in the fabrication of organic electronic devices such as field-effect transistors (OFETs).
作用機序
The mechanism of action of 3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole depends on its application. In organic electronics, the compound facilitates electron transport through its conjugated system. In pharmaceuticals, its mechanism would involve interactions with specific biological targets, such as enzymes or receptors, leading to the desired therapeutic effect. The exact molecular pathways would vary based on the specific application and target.
類似化合物との比較
Similar Compounds
3,3’-Bis(phenyl)-5,5’-bi-1,2,4-oxadiazole: Lacks the fluorine substituents, which can affect its electronic properties and reactivity.
3,3’-Bis(4-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole: Substituted at the 4-position of the phenyl rings, leading to different steric and electronic effects.
3,3’-Bis(2-chlorophenyl)-5,5’-bi-1,2,4-oxadiazole: Chlorine substituents instead of fluorine, which can influence the compound’s reactivity and applications.
Uniqueness
3,3’-Bis(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of fluorine atoms at the 2-position of the phenyl rings. This substitution enhances the compound’s electron-withdrawing properties, making it more suitable for applications in organic electronics and materials science. The fluorine atoms also influence the compound’s reactivity, allowing for selective functionalization in synthetic chemistry.
特性
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O2/c17-11-7-3-1-5-9(11)13-19-15(23-21-13)16-20-14(22-24-16)10-6-2-4-8-12(10)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUWFGBDIRKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
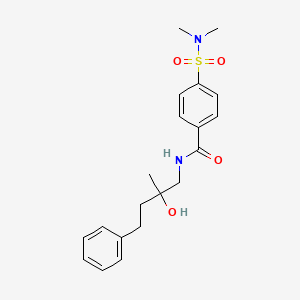

![4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2901085.png)
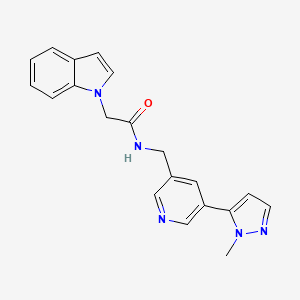
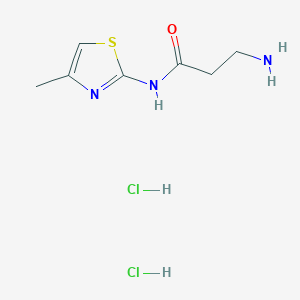
![2-(4-chlorophenoxy)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2901088.png)
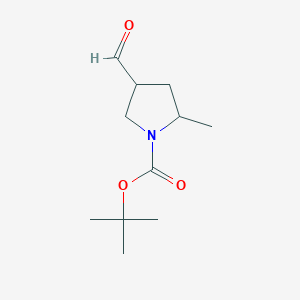

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2901097.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2901098.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901099.png)
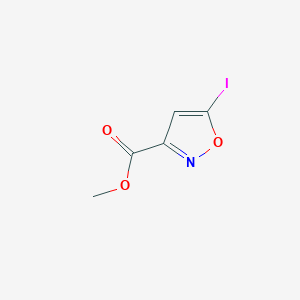
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)

